4-Benzyloxyphenylacetic acid ethyl ester chemical properties
4-Benzyloxyphenylacetic acid ethyl ester chemical properties
An In-depth Technical Guide to 4-Benzyloxyphenylacetic Acid Ethyl Ester
Introduction: A Versatile Scaffold in Chemical Synthesis
4-Benzyloxyphenylacetic acid ethyl ester, also known as ethyl 2-(4-(benzyloxy)phenyl)acetate, is a valuable organic intermediate characterized by its phenylacetic acid core, a protective benzyl ether, and an ethyl ester functional group. This trifunctional architecture makes it a versatile building block, particularly in the synthesis of more complex molecules in medicinal chemistry and materials science. The benzyl group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under hydrogenolysis conditions, while the ester moiety offers a handle for further chemical transformations such as hydrolysis, amidation, or reduction. This guide provides a comprehensive overview of its chemical properties, validated synthesis protocols, detailed spectroscopic characterization, and known applications, designed for researchers and professionals in the chemical sciences.
PART 1: Physicochemical and Structural Properties
The fundamental properties of a compound are critical for its handling, reaction design, and purification. 4-Benzyloxyphenylacetic acid ethyl ester is a stable, solid compound under standard laboratory conditions.
Chemical Identifiers and Physical Data
| Property | Value | Source(s) |
| IUPAC Name | Ethyl 2-(4-(benzyloxy)phenyl)acetate | [1] |
| Synonym(s) | Ethyl 4-(benzyloxy)phenylacetate | [1][2] |
| CAS Number | 56441-69-1 | [1] |
| Molecular Formula | C₁₇H₁₈O₃ | [1] |
| Molecular Weight | 270.33 g/mol | |
| Physical Form | Solid | |
| Storage | Sealed in dry, room temperature conditions |
PART 2: Synthesis and Purification
The synthesis of 4-benzyloxyphenylacetic acid ethyl ester is most efficiently achieved via a two-step sequence. This process involves the protection of a phenolic hydroxyl group via Williamson ether synthesis, followed by the esterification of the carboxylic acid moiety through Fischer esterification. This approach is widely adopted due to the high yields and commercial availability of the starting materials.
Overall Synthetic Workflow
The logical flow from commercially available starting materials to the final product is outlined below. This strategy isolates the two key transformations, preventing unwanted side reactions.
Caption: Two-step synthesis of 4-Benzyloxyphenylacetic acid ethyl ester.
Step 1: Synthesis of 4-Benzyloxyphenylacetic Acid (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic Sₙ2 reaction used to form ethers.[3] In this step, the phenolic proton of 4-hydroxyphenylacetic acid is removed by a base to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride leaving group.
Mechanism Insight: The reaction proceeds via an Sₙ2 mechanism.[3] The choice of a base is crucial; a moderately strong base like potassium carbonate or sodium hydroxide is sufficient to deprotonate the acidic phenol (pKa ≈ 10) without causing unwanted side reactions like elimination, which is not a concern with a primary halide like benzyl chloride.
Experimental Protocol:
-
To a stirred solution of 4-hydroxyphenylacetic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as anhydrous potassium carbonate (2-3 equivalents).
-
Add benzyl chloride (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor by TLC until the starting material is consumed (usually 4-6 hours).
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 4-benzyloxyphenylacetic acid, which can be purified by recrystallization.[4]
Step 2: Synthesis of 4-Benzyloxyphenylacetic Acid Ethyl Ester (Fischer Esterification)
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6] To drive the equilibrium towards the product ester, a large excess of the alcohol (ethanol) is used as both the reactant and the solvent.[7][8]
Mechanism Insight: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by ethanol.[6] A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the protonated ester. Deprotonation gives the final product.[5]
Experimental Protocol:
-
Suspend the 4-benzyloxyphenylacetic acid (1 equivalent) from Step 1 in absolute ethanol (used in large excess, e.g., 10-20 equivalents or as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.
-
Heat the mixture to reflux (approx. 78 °C) for 3-5 hours, monitoring the reaction progress by TLC.[9]
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.[9]
-
Wash the organic layer subsequently with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude 4-benzyloxyphenylacetic acid ethyl ester. Purify the product by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
PART 3: Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is achieved by combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.45-7.30 (m, 5H): These signals correspond to the five protons of the monosubstituted benzyl ring (C₆H₅CH₂-).
-
δ 7.20 (d, J=8.5 Hz, 2H): Aromatic protons on the phenylacetate ring ortho to the -CH₂COOEt group.
-
δ 6.95 (d, J=8.5 Hz, 2H): Aromatic protons on the phenylacetate ring ortho to the benzyloxy group.
-
δ 5.05 (s, 2H): The singlet corresponds to the two benzylic protons (-OCH₂Ph).
-
δ 4.15 (q, J=7.1 Hz, 2H): The quartet arises from the methylene protons of the ethyl ester group (-OCH₂CH₃), split by the adjacent methyl protons.
-
δ 3.55 (s, 2H): This singlet corresponds to the two methylene protons adjacent to the ester carbonyl (-CH₂COOEt).
-
δ 1.25 (t, J=7.1 Hz, 3H): The triplet is from the terminal methyl protons of the ethyl ester group (-OCH₂CH₃), split by the adjacent methylene protons.
¹³C NMR (100 MHz, CDCl₃):
-
δ 171.5: Ester carbonyl carbon (C=O).
-
δ 158.0: Aromatic carbon attached to the benzyloxy oxygen (-C-O-CH₂).
-
δ 137.0: Quaternary aromatic carbon of the benzyl group attached to the methylene group.
-
δ 130.5: Aromatic carbons ortho to the -CH₂COOEt group.
-
δ 128.6, 128.0, 127.5: Aromatic carbons of the benzyl ring.
-
δ 126.5: Quaternary aromatic carbon attached to the -CH₂COOEt group.
-
δ 115.0: Aromatic carbons ortho to the benzyloxy group.
-
δ 70.0: Benzylic methylene carbon (-O-CH₂-Ph).
-
δ 61.0: Methylene carbon of the ethyl ester (-O-CH₂-CH₃).
-
δ 40.5: Methylene carbon adjacent to the ester carbonyl (-CH₂-COO).
-
δ 14.2: Methyl carbon of the ethyl ester (-O-CH₂-CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3030 | Medium | Aromatic C-H Stretch |
| 2980-2900 | Medium | Aliphatic C-H Stretch (CH₂, CH₃) |
| ~1735 | Strong | C=O Stretch (Ester) |
| ~1610, 1510 | Medium | C=C Stretch (Aromatic Rings) |
| ~1240 | Strong | Asymmetric C-O-C Stretch (Ester & Ether) |
| ~1150 | Strong | Symmetric C-O-C Stretch (Ester & Ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The expected molecular ion peak would appear at m/z = 270.33, corresponding to the molecular weight of the compound [C₁₇H₁₈O₃]⁺.
-
Key Fragmentation Pathways: Understanding the fragmentation helps confirm the structure.
Caption: Predicted major fragmentation pathways for the title compound.
-
Loss of an Ethoxy Radical: Cleavage of the ester C-O bond results in a fragment at m/z 225.
-
Formation of Tropylium Ion: The most common fragmentation for benzyl ethers is the cleavage of the C-O bond to form the highly stable tropylium cation at m/z 91.
-
Loss of the Ethyl Acetate Radical: Cleavage of the bond between the aromatic ring and the methylene bridge leads to a fragment at m/z 183.
PART 4: Applications and Reactivity
4-Benzyloxyphenylacetic acid ethyl ester is primarily used as an intermediate in organic synthesis.
-
Pharmaceutical Synthesis: The phenylacetic acid framework is a common structural motif in pharmaceuticals. This compound serves as a protected precursor for active pharmaceutical ingredients (APIs). The benzyl ether can be readily cleaved by catalytic hydrogenolysis (H₂/Pd-C) to reveal the free phenol, and the ethyl ester can be hydrolyzed to the carboxylic acid or converted to an amide, allowing for diverse derivatization.
-
Precursor to 4-Hydroxyphenylacetic Acid Derivatives: Following deprotection of the benzyl group, the resulting 4-hydroxyphenylacetic acid ethyl ester is a key intermediate for compounds investigated for various biological activities.
PART 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
-
GHS Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[10]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]
-
-
Handling: Use in a well-ventilated area, such as a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
References
- 1. 4-Benzyloxyphenylacetic acid ethyl ester [oakwoodchemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. echemi.com [echemi.com]

